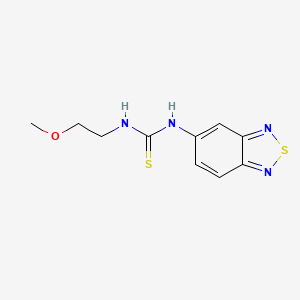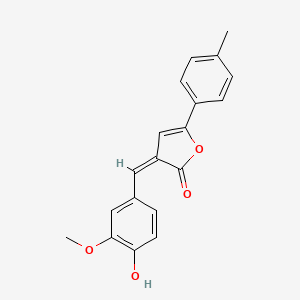
3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as HMF, is a naturally occurring compound found in honey, fruits, and vegetables. HMF has been the subject of extensive scientific research due to its potential health benefits and various applications in the food and pharmaceutical industries.
Mechanism of Action
The mechanism of action of 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is not fully understood. However, studies have shown that 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can interact with various cellular pathways and signaling molecules, such as nuclear factor-kappaB (NF-κB), mitogen-activated protein kinases (MAPKs), and reactive oxygen species (ROS). 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammation and cell growth. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone also has been shown to scavenge ROS, which are involved in oxidative stress and cellular damage.
Biochemical and Physiological Effects
3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can reduce the levels of blood glucose, improve insulin sensitivity, and reduce inflammation in animal models of diabetes and obesity.
Advantages and Limitations for Lab Experiments
3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has several advantages for lab experiments. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is a naturally occurring compound that can be easily synthesized from various carbohydrates. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is also stable under acidic and neutral conditions, which makes it suitable for use in food and pharmaceutical applications. However, 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has some limitations for lab experiments. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is sensitive to heat and light, which can lead to degradation and loss of activity. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is also insoluble in water, which can limit its bioavailability and solubility in biological systems.
Future Directions
There are several future directions for the research on 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone. One direction is to investigate the potential health benefits of 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in human clinical trials. Another direction is to explore the use of 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone as a natural preservative in food and beverage products. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone and its interaction with cellular pathways and signaling molecules. Finally, the development of new synthesis methods for 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone that are more efficient and environmentally friendly is also an area of future research.
Conclusion
In conclusion, 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, or 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, is a naturally occurring compound with various potential health benefits and applications in the food and pharmaceutical industries. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized from various carbohydrates through a dehydration reaction. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to interact with various cellular pathways and signaling molecules and has various biochemical and physiological effects in vitro and in vivo. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has several advantages for lab experiments but also has some limitations. Finally, there are several future directions for the research on 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, including human clinical trials, natural preservative applications, mechanism of action studies, and new synthesis methods.
Synthesis Methods
3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized from various carbohydrates, such as fructose, glucose, and sucrose, through a dehydration reaction. The most common method for synthesizing 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is the acid-catalyzed dehydration of fructose. This method involves heating fructose in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at high temperatures. The yield of 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be improved by optimizing the reaction conditions, such as temperature, time, and catalyst concentration.
Scientific Research Applications
3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been studied extensively for its potential health benefits and various applications in the food and pharmaceutical industries. In the food industry, 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is used as a flavoring agent and a colorant. 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has also been shown to have antioxidant and antimicrobial properties, which makes it a potential natural preservative. In the pharmaceutical industry, 3-(4-hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic effects.
properties
IUPAC Name |
(3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12-3-6-14(7-4-12)17-11-15(19(21)23-17)9-13-5-8-16(20)18(10-13)22-2/h3-11,20H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVMQKNZSOHBD-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)O)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)O)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977292.png)
![1-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B4977297.png)

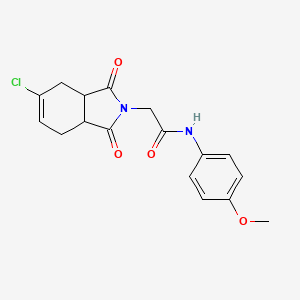
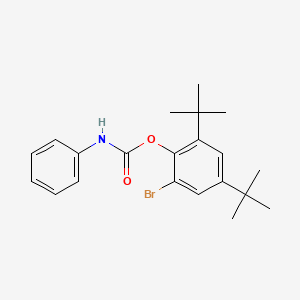
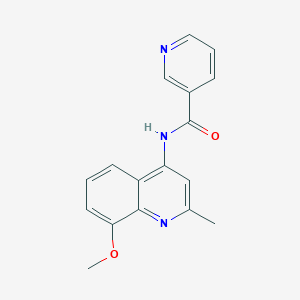
![1-(2-fluoro-4-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4977344.png)
![1-(cyclopropylcarbonyl)-4-(4-methoxy-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B4977351.png)
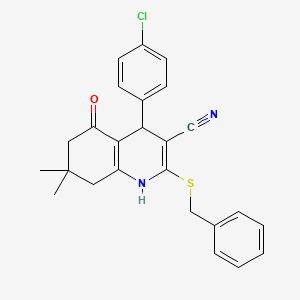
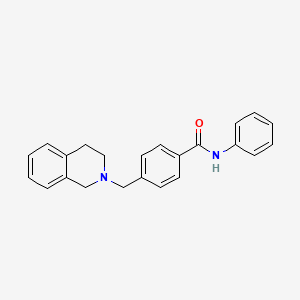
![N-(1-{[(4-ethoxyphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4977362.png)
![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4977390.png)
![N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4977395.png)
